molecular formula C12H14N6 B15249754 s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)- CAS No. 32664-45-2

s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-

Cat. No.: B15249754
CAS No.: 32664-45-2
M. Wt: 242.28 g/mol
InChI Key: IMUIJUULNYJRNM-UHFFFAOYSA-N
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Description

s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-, is a heterocyclic compound characterized by a symmetrical triazine core (C₃H₃N₃) with three distinct substituents: an amino group (-NH₂) at position 2, a 3-pyridyl group (C₅H₄N) at position 4, and a pyrrolidinyl group (C₄H₈N) at position 5. This unique substitution pattern distinguishes it from other s-triazine derivatives, which are widely used in pesticides, UV stabilizers, and pharmaceuticals .

Properties

CAS No.

32664-45-2

Molecular Formula

C12H14N6

Molecular Weight

242.28 g/mol

IUPAC Name

4-pyridin-3-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H14N6/c13-11-15-10(9-4-3-5-14-8-9)16-12(17-11)18-6-1-2-7-18/h3-5,8H,1-2,6-7H2,(H2,13,15,16,17)

InChI Key

IMUIJUULNYJRNM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)N)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-(3-pyridyl)-6-chloro-s-triazine with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino or pyrrolidinyl groups, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions may target the pyridyl group, converting it to a piperidine derivative.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino or pyrrolidinyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

Chemistry

In chemistry, “s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to identify potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In industry, the compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of “s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” would depend on its specific interactions with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs in the s-Triazine Family

s-Triazine derivatives vary based on substituent groups, which critically influence their chemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions 2, 4, 6) Key Properties/Applications Reference
s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)- Amino, 3-pyridyl, pyrrolidinyl Hypothesized: Medicinal chemistry, catalysts
2-amino-4-(4-cyanophenyl)-6-((4-methoxyphenyl)amino) pyridine-3,5-dicarbonitrile (4j) Amino, 4-cyanophenyl, methoxyphenylamino High-yield synthesis via IRMOF-3/GO/CuFe₂O₄ catalyst; yellow solid (m.p. data unreported)
2,4-bis[2-hydroxy-4-(2-acetoxyethoxy)phenyl]-6-(4-chlorophenyl)-s-triazine Hydroxy-acetoxyethoxy, chlorophenyl UV absorber; patented for polymer stabilization
2-amino-4-(4-chlorophenyl)-6-(1H-indol-3-yl)-4H-pyran-3,5-dicarbonitrile Chlorophenyl, indolyl Synthesized using CQDs–N(CH₂PO₃H₂)₂ catalyst; potential antimicrobial activity
Atrazine (reference s-triazine) Chloro, ethylamino, isopropylamino Herbicide; extensively studied for environmental persistence

Key Observations :

  • Substituent Diversity : The target compound’s 3-pyridyl and pyrrolidinyl groups are distinct from common s-triazine substituents like chloro, methoxy, or indolyl. These groups may enhance solubility or enable metal coordination, unlike hydrophobic substituents in UV absorbers (e.g., chlorophenyl in ).
  • Synthesis Methods : High-purity s-triazines are often synthesized using advanced catalysts (e.g., IRMOF-3/GO/CuFe₂O₄ in or carbon quantum dots in ). The target compound likely requires similar catalytic strategies for efficient synthesis.

Physical-Chemical Properties

  • Melting Points : While analogs like 4j (from ) are reported as yellow solids with specific melting points, data for the target compound are absent. Substituent polarity (e.g., pyridyl vs. chlorophenyl) likely influences thermal stability.
  • Solubility : The pyrrolidinyl group may enhance aqueous solubility compared to hydrophobic derivatives like those in .

Notes

  • Contradictions : While some s-triazines (e.g., atrazine) are environmental pollutants, others (e.g., UV absorbers in ) are industrially benign. The target compound’s safety profile remains unverified.
  • Data Limitations : Direct evidence for the target compound’s properties is sparse; inferences rely on structural analogs.

Biological Activity

s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)- (CAS: 32664-45-2) is a compound belonging to the s-triazine family, which has garnered significant attention due to its diverse biological activities. This article will explore its pharmacological properties, including anticancer, antimicrobial, and other therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with amino and pyridyl groups, which are crucial for its biological activities. The structural formula can be represented as follows:

C9H11N5\text{C}_9\text{H}_{11}\text{N}_5

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of s-triazine derivatives, including 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-. These compounds have shown selective inhibition of cancer cell proliferation through various mechanisms.

Case Study: Antiproliferative Effects
A study reported that certain s-triazine derivatives exhibited IC50 values ranging from 0.20 µM to 19.51 µM against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The most effective compound demonstrated an IC50 of 1.0 µM in MCF-7 cells.

CompoundCell LineIC50 (µM)
s-Triazine Derivative AMCF-71.0
s-Triazine Derivative BHCT-1160.98
s-Triazine Derivative CA5490.20

The mechanism of action often involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is critical in regulating cell growth and survival .

2. Antimicrobial Activity

s-Triazine derivatives have also been investigated for their antimicrobial properties. The presence of pyridyl and other substituents enhances their efficacy against various pathogens.

Research Findings:
A review indicated that compounds derived from the s-triazine core exhibit significant antibacterial activity against strains such as E. coli and S. aureus. For instance, one derivative was reported to be 12,000 times more potent than trimethoprim against certain bacterial strains .

CompoundPathogenActivity Level
s-Triazine Derivative DE. coliHighly Active
s-Triazine Derivative ES. aureusModerately Active

3. Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, s-triazines have shown promise in other therapeutic areas:

  • Antiviral Activity : Some derivatives demonstrate activity against viruses by inhibiting viral replication mechanisms.
  • Antimalarial Effects : Certain modifications to the triazine structure have been linked to enhanced antimalarial properties.

Structure-Activity Relationship (SAR)

The biological activity of s-triazine compounds is significantly influenced by their structural modifications:

  • Substituent Variations : The introduction of different functional groups (e.g., hydroxyl or methoxy groups) can enhance selectivity and potency against specific targets.
  • Ring Modifications : Alterations in the triazine core can lead to improved interactions with biological molecules, enhancing therapeutic efficacy .

Q & A

What are the key synthetic routes for preparing s-triazine derivatives with pyridyl and pyrrolidinyl substituents?

Level: Basic
Answer:
The synthesis of s-triazine derivatives typically involves stepwise nucleophilic substitution. For example, 2-(Coumarinyl-4-oxy)-4-(cyclopropylamino)-6-(aryl ureido)-s-triazine analogs were synthesized in four steps starting from s-triazine (1). Initial reactions with 4-hydroxy coumarin under basic conditions (Na₂CO₃) yield dichloro intermediates (2), which are further functionalized via sequential substitution with amines or other nucleophiles . Pyridyl and pyrrolidinyl groups are introduced at positions 4 and 6 by optimizing reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity.

How can regioselective substitution at the 4- and 6-positions of s-triazine be achieved to avoid cross-reactivity?

Level: Advanced
Answer:
Regioselectivity in s-triazine derivatives is influenced by steric and electronic factors. Pyridyl groups (electron-deficient) at position 4 can be introduced first under mild conditions (e.g., THF, 0–25°C) to exploit the higher reactivity of the 4-position toward aromatic amines. Pyrrolidinyl groups (bulky, electron-rich) are then added at position 6 under reflux conditions (e.g., DMF, 80–100°C) to leverage slower kinetics and steric control . Computational modeling (DFT) of charge distribution on the triazine ring can further guide reaction design.

What analytical methods are critical for characterizing s-triazine derivatives, and how do they resolve structural ambiguities?

Level: Basic
Answer:
Key techniques include:

  • NMR : ¹H/¹³C NMR distinguishes substituent positions via chemical shifts (e.g., pyridyl protons resonate at δ 7.5–8.5 ppm, pyrrolidinyl protons at δ 1.5–3.5 ppm) .
  • LC-MS : Confirms molecular weight and purity (>95% by area normalization) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogs like 3-phenyl-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine .

How can contradictory bioactivity data for s-triazine analogs be systematically analyzed?

Level: Advanced
Answer:
Contradictions often arise from variations in substituent electronic profiles or assay conditions. For example:

  • Electron-withdrawing groups (e.g., Cl, CF₃) at position 6 enhance antimicrobial activity but reduce solubility, leading to false negatives in aqueous assays .
  • Dose-dependent effects : Pyridyl-containing analogs showed inverted U-shaped dose-response curves in Wnt/β-catenin pathway activation due to off-target effects at high concentrations .
    Standardized protocols (e.g., fixed solvent systems, controlled ionic strength) and orthogonal assays (e.g., SPR for binding affinity, cellular luciferase reporters for pathway activity) mitigate variability .

What in vitro models are suitable for evaluating the pharmacological activity of this compound?

Level: Advanced
Answer:

  • Anti-inflammatory : TLR-engaged innate immune cells (e.g., RAW 264.7 macrophages) treated with LPS/IFN-γ, with TNF-α/IL-6 secretion quantified via ELISA .
  • Antimicrobial : Gram-positive (S. aureus) and Gram-negative (E. coli) models, using broth microdilution (MIC90) and time-kill assays .
  • Cancer : Wnt/β-catenin-responsive cell lines (e.g., SW480 colon carcinoma) with luciferase reporters to assess pathway modulation .

What are the stability and handling protocols for s-triazine derivatives under laboratory conditions?

Level: Basic
Answer:

  • Storage : 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid ring-opening reactions.
  • Decomposition : Monitor via TLC/HPLC for byproducts like 3-oxide derivatives, which form under prolonged light exposure .

How do structural modifications at the pyrrolidinyl moiety impact bioactivity?

Level: Advanced
Answer:

  • Ring size : Pyrrolidinyl (5-membered) vs. piperidinyl (6-membered) alters steric bulk, affecting binding to targets like acetylcholinesterase (IC₅₀ shifts from 12 µM to >50 µM) .
  • N-substituents : Methyl groups on pyrrolidine enhance lipophilicity (logP +0.3), improving blood-brain barrier penetration in neuroactive analogs .
  • Oxidation state : 3-oxide derivatives (e.g., 6-(1-pyrrolidinyl)-2,4-pyrimidinediamine 3-oxide) show reduced cytotoxicity but retain antimicrobial activity .

What computational tools are recommended for predicting the reactivity of s-triazine intermediates?

Level: Advanced
Answer:

  • DFT calculations : Gaussian or ORCA software to map electrostatic potential surfaces and predict nucleophilic attack sites .
  • Molecular docking : AutoDock Vina or Schrödinger Suite for simulating interactions with biological targets (e.g., triazolo[4,3-b]pyridazine derivatives binding to kinase domains) .
  • QSAR models : Utilize datasets from analogs like 5-cyano-6-phenylpyrimidin derivatives to correlate substituent properties (Hammett σ, π) with activity .

How can reaction yields for s-triazine derivatives be optimized during scale-up?

Level: Advanced
Answer:

  • Solvent selection : Switch from DMF to ACN for easier post-reaction purification (yield increases from 65% to 82% due to reduced byproduct solubility) .
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h for cyclocondensation steps (e.g., triazolo[4,3-b]pyridazine formation) .
  • Catalysis : Nano-architectured carbon quantum dots (CQDs) with phosphorous acid tags improve yields in heterocyclic ring closure (e.g., 4H-pyran synthesis) .

What safety precautions are critical when handling pyridyl-pyrrolidinyl s-triazine derivatives?

Level: Basic
Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure (GHS Category C) .
  • Ventilation : Use fume hoods during reactions involving volatile amines (e.g., pyrrolidine, boiling point 87°C) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal; halogenated derivatives require segregated waste streams .

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